β-Anomer Selectivity in [18F]FMAU Radiosynthesis: Solvent-Optimized β/α Ratio
In the radiosynthesis of the PET tracer [18F]FMAU, coupling of O,O′-bis(trimethylsilyl)thymine with the [18F]-labeled sugar donor in 1,4-dioxane solvent provides a β/α anomer ratio of 1.06, corresponding to a β-anomer radiochemical yield of 48.07% [1]. In contrast, performing the same reaction in THF yields a β/α ratio of 2.86 but with a drastically lower β-anomer yield of only 5.37% [1].
| Evidence Dimension | β-Anomer radiochemical yield and β/α anomer ratio |
|---|---|
| Target Compound Data | 48.07% β-anomer yield; β/α ratio = 1.06 (in 1,4-dioxane) |
| Comparator Or Baseline | 5.37% β-anomer yield; β/α ratio = 2.86 (in THF) |
| Quantified Difference | Approximately 9-fold higher β-anomer yield in 1,4-dioxane vs. THF; β/α ratio is near 1:1 in dioxane, indicating near-statistical selectivity |
| Conditions | Radiosynthesis of [18F]FMAU via coupling of 2-deoxy-2-[18F]fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose with O,O′-bis(trimethylsilyl)thymine using SnCl4 as Lewis acid. |
Why This Matters
For radiopharmaceutical production, maximizing the yield of the biologically active β-anomer while maintaining a manageable purification workload is critical; the near-1:1 β/α ratio in 1,4-dioxane simplifies downstream separation compared to the skewed but low-yield THF condition.
- [1] Li Y, et al. Solvent Effects on the Coupling of 2-Deoxy-2-[18F]fluoro-1,3,5-tri-O-benzoyl-d-arabinofuranose and O,O′-Bis(trimethylsilyl)thymine in the Radiosynthesis of [18F]FMAU. Table 1. PMC7887844. View Source
